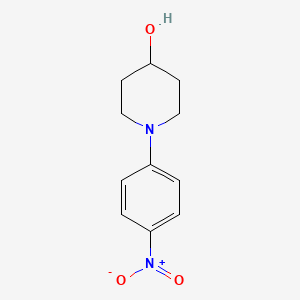

1-(4-Nitrophenyl)-4-piperidinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPWPESLLCUROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346645 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79421-45-7 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Nitrophenyl)-4-piperidinol, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, physicochemical properties, and spectral analysis of the title compound, presented in a clear and structured format to facilitate its use in research and development.

Introduction

This compound is a derivative of piperidine featuring a nitrophenyl group at the 1-position. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a 4-nitrophenyl group can significantly influence the electronic properties and biological interactions of the molecule. This guide outlines a common and effective method for the synthesis of this compound and provides a detailed analysis of its structural and spectroscopic characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A well-established method involves the reaction of a halo-substituted nitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with 4-piperidinol. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electron-deficient aromatic ring, leading to the displacement of the halide and the formation of the desired product.

Experimental Protocol

The following protocol is based on established methods for nucleophilic aromatic substitution on activated aromatic rings.

Materials:

-

4-Fluoronitrobenzene

-

4-Piperidinol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a stirred solution of 4-piperidinol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

To this suspension, add 4-fluoronitrobenzene (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | Yellowish solid |

| CAS Number | 79421-45-7 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 2H | Ar-H (ortho to NO₂) |

| ~6.85 | d | 2H | Ar-H (meta to NO₂) |

| ~3.90 | m | 1H | -CH(OH)- |

| ~3.70 | m | 2H | -N-CH ₂- (equatorial) |

| ~3.10 | m | 2H | -N-CH ₂- (axial) |

| ~2.00 | m | 2H | -CH(OH)-CH ₂- (equatorial) |

| ~1.70 | m | 2H | -CH(OH)-CH ₂- (axial) |

| ~1.60 | s (br) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C -NO₂ |

| ~138.0 | C -N (aromatic) |

| ~126.0 | C H (aromatic, ortho to NO₂) |

| ~112.0 | C H (aromatic, meta to NO₂) |

| ~67.0 | -C H(OH)- |

| ~46.0 | -N-C H₂- |

| ~34.0 | -CH(OH)-C H₂- |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| ~1590, ~1490 | Aromatic C=C stretch |

| ~1500, ~1340 | N-O stretch (nitro group) |

| ~1250 | C-N stretch (aromatic amine) |

| ~1100 | C-O stretch (secondary alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Assignment |

| 222 | [M]⁺ (Molecular ion) |

| 205 | [M - OH]⁺ |

| 176 | [M - NO₂]⁺ |

| 120 | [C₆H₄NO₂]⁺ |

| 106 | [C₆H₄N]⁺ |

| 57 | [C₄H₉]⁺ (piperidine fragment) |

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in publicly available literature, the N-aryl piperidine scaffold is a well-known pharmacophore present in numerous biologically active molecules. These compounds are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).

Based on the activities of structurally related compounds, this compound could potentially interact with G-protein coupled receptors (GPCRs), such as dopamine, serotonin, or histamine receptors. The following diagram illustrates a hypothesized signaling pathway involving the interaction of an N-aryl piperidine derivative with a generic GPCR.

Caption: Hypothesized GPCR signaling pathway for an N-aryl piperidine.

Disclaimer: The experimental protocols and spectral data presented in this guide are based on established chemical principles and data from analogous compounds. Researchers should verify these findings through their own experimental work. The proposed biological activity and signaling pathway are hypothetical and require experimental validation.

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-Nitrophenyl)-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Nitrophenyl)-4-piperidinol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Chemical Identity and Core Properties

This compound is a derivative of piperidine featuring a nitrophenyl group at the 1-position and a hydroxyl group at the 4-position. Its chemical structure confers a combination of properties that are of significant interest for further functionalization and exploration in various scientific domains.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [CymitQuimica] |

| Molecular Weight | 222.244 g/mol | [CymitQuimica] |

| CAS Number | 79421-45-7 | [CymitQuimica] |

| Appearance | No data available | [CymitQuimica] |

| Purity | 97% | [CymitQuimica] |

Below is a diagram illustrating the logical relationship of the core physicochemical properties of this compound.

Caption: Logical relationships of this compound's properties.

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the literature, providing a basis for its preparation in a laboratory setting.

Synthesis via Nucleophilic Aromatic Substitution

A convenient method for the synthesis of 4-aryl-4-piperidinols, including the nitro-substituted analog, was reported by Taylor and Skotnicki in 1981. While the full detailed protocol from the original publication is not provided here, the general approach involves the reaction of a suitable piperidinone precursor with a nitrophenylating agent.

A general representation of the synthesis workflow is provided below.

Caption: General workflow for the synthesis of this compound.

Purification and Characterization

Following synthesis, purification of the product is typically achieved through recrystallization from a suitable solvent, such as 2-propanol. Characterization of the final compound would involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

Spectroscopic Data and Structural Information

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and the direct interaction of this compound with signaling pathways. However, the broader class of piperidine derivatives is known to exhibit a wide range of pharmacological activities. The presence of the 4-nitrophenyl moiety suggests potential for interactions with biological systems, and this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore its biological profile.

Conclusion

This compound is a compound with well-defined core physicochemical properties. While detailed experimental data on some of its properties and its biological activity are not extensively documented in publicly accessible sources, established synthetic routes provide a clear path for its preparation and further investigation. This technical guide serves as a starting point for researchers and professionals, summarizing the currently available information and highlighting areas for future exploration. The unique combination of a piperidinol core and a nitrophenyl substituent makes it a valuable molecule for continued research in medicinal chemistry and materials science.

An In-depth Technical Guide to 1-(4-Nitrophenyl)-4-piperidinol

Introduction

1-(4-Nitrophenyl)-4-piperidinol is a heterocyclic organic compound featuring a piperidinol ring N-substituted with a 4-nitrophenyl group. This molecule serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the versatile piperidine scaffold, makes it a key component in the synthesis of more complex molecules. Piperidine and its derivatives are known pharmacophores found in a wide array of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-tuberculosis properties.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

The fundamental characteristics of this compound are summarized below. It is classified as a non-linear optical chromophore.[4] The piperidinol ring typically adopts a chair conformation.[4]

Chemical Structure Visualization

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 79421-45-7 | [5] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4][5] |

| Molecular Weight | 222.244 g/mol | [5] |

| Purity | ~97% (typical) | [5] |

| InChI Key | RNPWPESLLCUROD-UHFFFAOYSA-N |[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution. A general, detailed protocol is provided below.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This procedure involves the reaction of 1-fluoro-4-nitrobenzene with 4-piperidinol. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack by the secondary amine of the piperidinol.

-

Reagents and Materials:

-

4-Piperidinol

-

1-fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃) or similar base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 4-piperidinol (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 1-fluoro-4-nitrobenzene (1.0-1.2 eq) to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring progress with thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.

-

Caption: General workflow for the synthesis and characterization.

Characterization Protocols

The structural confirmation of the synthesized compound relies on standard analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Protocol Reference |

|---|---|---|

| X-ray Crystallography | To determine the precise three-dimensional atomic structure, conformation, and molecular packing. | The crystal structure can be solved and refined using programs like SHELXL93 and Xtal3.2. Data is collected on a diffractometer.[4] |

| NMR Spectroscopy | ¹H and ¹³C NMR are used to confirm the molecular skeleton, connectivity, and chemical environment of protons and carbons. | Spectra are typically recorded in solvents like CDCl₃ or DMSO-d₆. Data can be compared against spectral databases.[6][7][8] |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern of the compound. | Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used.[6][9] |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as the O-H stretch of the alcohol, N-O stretches of the nitro group, and C-N bonds. | The spectrum can be recorded using techniques like Attenuated Total Reflectance (ATR).[8][10] |

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, its core structure is related to numerous molecules with significant biological activity. It serves as a versatile starting material for creating libraries of novel compounds for screening.[11] The piperidin-4-one scaffold, a close chemical relative, is recognized as a potential pharmacophore for developing agents with anticancer and anti-HIV activities.[2]

Table 3: Potential Therapeutic Areas for Piperidinol Derivatives

| Therapeutic Area | Target/Mechanism (of related compounds) | Reference |

|---|---|---|

| Antifungal | Inhibition of ergosterol biosynthesis enzymes (e.g., sterol C14-reductase).[12] | [12] |

| Antitubercular | Screening against Mycobacterium tuberculosis has identified active piperidinol scaffolds. | [1] |

| Antibacterial | Piperidine-4-one derivatives have shown potent activity against various bacterial strains. | [3][13] |

| Tyrosinase Inhibition | Nitrophenylpiperazine derivatives (structurally similar) have been designed to inhibit tyrosinase, relevant for pigmentation disorders. | [14] |

| Analgesics | The 4-aryl-piperidine scaffold is a key feature in many opioid analgesics. |[11] |

Caption: Role as a versatile building block in drug discovery.

Conclusion

This compound is a well-characterized compound with significant potential as a scaffold and intermediate in synthetic chemistry. Its straightforward synthesis and the established biological relevance of the nitrophenyl and piperidinol moieties make it an attractive starting point for the development of novel therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to utilize this compound in their work. Future exploration could focus on creating diverse libraries of its derivatives to screen for a broad range of biological activities.

References

- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 10. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(4-Nitrophenyl)-4-piperidinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-nitrophenyl)-4-piperidinol scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Quantitative Biological Data

The biological activities of various this compound derivatives and related compounds have been evaluated against several targets. A summary of the key quantitative data is presented in the tables below, facilitating a comparative analysis of their potency.

Table 1: Anti-tuberculosis Activity of Piperidinol Analogs [1]

| Compound | Stereochemistry | Substitution (C-ring) | MIC (μg/mL) |

| 4b | R | p-chloro | 1.4 |

| 4m | S | p-trifluoromethyl | 1.7 |

| 1 (racemate) | - | p-chloro | 1.5 |

| 4a-p (general) | - | Various | 1.4 - 18.8 |

Table 2: Analgesic and Antiplatelet Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives [2]

| Compound | Analgesic Effect | Antiplatelet Activity (IC50) |

| PD1 | Highly Significant (p < 0.01) | - |

| PD3 | Highly Significant (p < 0.01) | 80 mM |

| PD5 | Highly Significant (p < 0.01) | 0.06 mM |

| PD4 | Significant | - |

| PD6 | Significant | - |

| Acetylsalicylic acid (Control) | - | 150 µM |

Table 3: Antifungal Activity of Piperidine-based 1,2,3-triazolylacetamide Derivatives against Candida auris [3]

| Compound | MIC (μg/mL) | MFC (μg/mL) |

| pta1 | 0.24 - 0.97 | 0.97 - 3.9 |

| pta2 | 0.24 - 0.97 | 0.97 - 3.9 |

| pta3 | 0.24 - 0.97 | 0.97 - 3.9 |

Table 4: Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Derivatives [4]

| Compound | Substitution | IC50 (µM) |

| 4l | Indole moiety | 72.55 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives and their analogs.

General Synthesis of Piperidinol Analogs (Anti-tuberculosis Agents) [1]

A two-step synthesis was employed for the creation of a library of piperidinol analogs.

-

Step 1: Epoxide Formation: (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 eq.) and a substituted phenol (1 eq.) were dissolved in acetonitrile. Cesium carbonate (2 eq.) was added, and the mixture was refluxed overnight. After filtration and evaporation of the solvent, the crude epoxide product was obtained and used directly in the next step.

-

Step 2: Epoxide Ring Opening: The crude epoxide was dissolved in ethanol, followed by the addition of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol or other 4-piperidines (1 eq.). The reaction mixture was stirred under reflux overnight. The solvent was evaporated, and the final product was purified by silica gel column chromatography.

Synthesis of 2,6-diaryl-3-methyl-4-piperidones (Antimicrobial Agents) [5]

These compounds were synthesized via a Mannich reaction.

-

A mixture of ethyl methyl ketone, benzaldehyde, a substituted aromatic aldehyde, and ammonium acetate was condensed to form the piperidone ring.[5]

-

Thiosemicarbazone derivatives were then prepared by reacting the synthesized piperidones with thiosemicarbazide.[5]

In Vitro Antibacterial and Antifungal Susceptibility Testing [5]

-

Antibacterial Screening: The in vitro antibacterial activity was determined using the disk diffusion method against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

-

Antifungal Screening: The minimum inhibitory concentration (MIC) for antifungal activity was determined against Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. The MIC was defined as the lowest concentration that showed 100% growth inhibition.

Tyrosinase Inhibition Assay [4]

-

The inhibitory activity of the synthesized 4-nitrophenylpiperazine derivatives against tyrosinase was evaluated.

-

Enzyme kinetics analysis was performed for the most potent compounds to determine the mechanism of inhibition.

Visualizing Molecular Pathways and Experimental Processes

To better illustrate the relationships and workflows involved in the study of this compound derivatives, the following diagrams have been generated using the DOT language.

Caption: General synthetic workflow for piperidinol derivatives.

Caption: Workflow for the biological evaluation of derivatives.

Caption: Structure-Activity Relationship (SAR) logic.

This technical guide consolidates key findings on the biological activities of this compound derivatives and related structures. The provided data, experimental protocols, and visualizations aim to facilitate a deeper understanding of this important class of compounds and to support ongoing and future research in the quest for novel therapeutics.

References

- 1. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

1-(4-Nitrophenyl)-4-piperidinol: A Technical Guide to a Promising Nonlinear Optical Chromophore

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)-4-piperidinol as a nonlinear optical (NLO) chromophore. While identified as a promising material, specific quantitative data on its nonlinear optical properties remain limited in publicly accessible literature. This guide consolidates the available structural information and outlines the standard experimental and computational protocols used to characterize such materials, providing a framework for future research and development.

Introduction to this compound as an NLO Chromophore

Nonlinear optical (NLO) materials are at the forefront of advancements in photonics, with applications in optical data storage, signal processing, and sensor protection. Organic NLO materials, in particular, are of significant interest due to their synthetic versatility, fast response times, and high nonlinear polarization rates.[1] The efficacy of many organic NLO chromophores stems from their molecular structure, typically a "push-pull" system. This design features an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, leading to significant nonlinear optical effects.[2][3]

This compound is a classic example of such a push-pull system. In this molecule, the piperidinol group acts as the electron donor, the phenyl ring serves as the π-bridge, and the nitro group is a strong electron acceptor. Its molecular structure is designed to promote a non-centrosymmetric arrangement in the crystalline state, a key requirement for second-order NLO activity.

Molecular Structure and Crystalline Properties

The foundational work on this compound was a crystallographic study that confirmed its identity as an NLO chromophore.[4] The key structural details are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| Key Structural Feature | The piperidinol ring is in a chair conformation. The C-N-C fragment of the piperidinol moiety is nearly coplanar with the nitrophenyl ring system, facilitating π-electron delocalization. | [4] |

| Intermolecular Forces | Molecular stacking allows for hydrogen bonding between the piperidinol hydroxy group and the nitro group of an adjacent molecule. | [4] |

This specific arrangement in the solid state is crucial. The hydrogen bonding contributes to a stable, non-centrosymmetric packing, which is a prerequisite for bulk second-harmonic generation (SHG).

Synthesis Protocol

Proposed Synthesis Route:

-

Step 1: Nucleophilic Aromatic Substitution. The synthesis would commence with the reaction of 4-fluoronitrobenzene with 4-piperidinol. The highly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the 4-piperidinol.

-

Reaction Conditions. This reaction is typically carried out in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrofluoric acid byproduct. The mixture is heated to ensure the reaction proceeds to completion.

-

Work-up and Purification. After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product. The solid product is then collected by filtration. Purification is achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Nonlinear Optical Properties: A Comparative Outlook

Direct experimental measurements of the first hyperpolarizability (β), a key metric for molecular NLO activity, for this compound are not available in the cited literature. However, to provide context, the table below presents experimental data for structurally similar and well-characterized push-pull chromophores. These values were determined using the Electric-Field-Induced Second-Harmonic (EFISH) generation technique.

| Compound | Abbreviation | First Hyperpolarizability (β) [10⁻³⁰ esu] | Measurement Conditions | Reference |

| This compound | - | Data Not Available | - | - |

| N-(4-nitrophenyl)-L-prolinol | NPP | 63 ± 6 | 1.06 µm in Acetone | [7][8] |

| N-(4-nitrophenyl)-N-methylaminoacetonitrile | NPAN | 34.5 ± 3 | 1.06 µm in Acetone | [7][8] |

NPP is a benchmark material for second-order NLO applications, and its high β value is a point of reference. Given the structural similarities, it is reasonable to hypothesize that this compound would also exhibit a significant NLO response.

Experimental Protocols for NLO Characterization

To fully characterize this compound, a series of standard experimental protocols would be employed.

Kurtz-Perry Powder Technique for SHG Efficiency

The Kurtz-Perry powder technique is a rapid and effective method for screening materials for second-harmonic generation (SHG) efficiency and determining if they are phase-matchable.

Methodology:

-

Sample Preparation: A crystalline sample of this compound is ground into a fine powder and sieved into different particle size ranges.

-

Experimental Setup: The powdered sample is packed into a thin cell with transparent windows. A high-intensity pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source. The laser beam is focused onto the sample.

-

Detection: The light emerging from the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow the second-harmonic signal (532 nm) to pass. The intensity of the 532 nm light is measured by a photomultiplier tube connected to an oscilloscope.

-

Analysis: The SHG intensity from the sample is measured and compared to that of a standard reference material with a known NLO response, such as potassium dihydrogen phosphate (KDP) or urea, under identical conditions. The relative SHG efficiency is then calculated.

Electric-Field-Induced Second-Harmonic (EFISH) Generation

The EFISH technique is used to determine the first hyperpolarizability (β) of a molecule in solution. It overcomes the need for non-centrosymmetric crystal packing by applying an external DC electric field to induce a temporary alignment of the molecules.

Methodology:

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., acetone, 1,4-dioxane) at a known concentration.[7][9]

-

Experimental Setup: The solution is placed in a specially designed liquid cell containing two parallel electrodes. A high-voltage DC pulse is applied across the electrodes to partially align the dipolar chromophore molecules.

-

Measurement: A high-intensity, linearly polarized laser pulse (e.g., 1064 nm) is passed through the solution simultaneously with the DC pulse. The polarization of the laser is typically parallel to the applied DC field.

-

Detection: The intensity of the generated second-harmonic light (532 nm) is measured. The experiment is repeated for several different concentrations of the solute.

-

Analysis: The measured second-harmonic intensity is a function of both the solvent and solute properties. By analyzing the concentration dependence of the signal, the molecular first hyperpolarizability (β) of the solute can be extracted.[7]

Computational Protocol for NLO Properties

Theoretical calculations are indispensable for understanding the structure-property relationships of NLO materials and for designing new chromophores. Density Functional Theory (DFT) is a powerful tool for predicting NLO properties.[1][10]

Methodology:

-

Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule. This is typically performed using a DFT functional, such as B3LYP or M06, with an appropriate basis set, like 6-311++G(d,p).[1][11]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: The electric dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) are then calculated. This is often done using a finite-field approach, where the response of the molecule to a static electric field is computed. The Polar keyword in software packages like Gaussian is used for this purpose.

-

Analysis: The output provides the tensor components of β. The total (or static) first hyperpolarizability (β_tot) is then calculated from these components to give a scalar value that can be compared with experimental results.

Conclusion and Future Outlook

This compound has been identified as a nonlinear optical chromophore with a molecular structure well-suited for second-order NLO applications.[4] Its push-pull electronic system and propensity for non-centrosymmetric crystal packing make it a subject of interest. However, a thorough characterization of its NLO properties is still required.

Future work should focus on the direct experimental measurement of its second-harmonic generation efficiency using the Kurtz-Perry technique and the determination of its first hyperpolarizability in solution via the EFISH method. These experimental results, in conjunction with detailed DFT calculations, will provide a complete picture of its potential and enable a direct comparison with benchmark NLO materials. Such data is essential for guiding the rational design of next-generation organic NLO materials for advanced photonic and optoelectronic devices.

References

- 1. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Quadratic nonlinear properties of N-(4-nitrophenyl)-L-prolinol and of a newly engineered molecular compound N-(4-nitrophenyl)-N-methylaminoacetonitrile: a comparative study [opg.optica.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Crystal Structure of 1-(4-Nitrophenyl)-4-piperidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(4-Nitrophenyl)-4-piperidinol, a non-linear optical (NLO) chromophore. The document details the crystallographic data, experimental protocols for its synthesis and crystal analysis, and a visual representation of the crystallographic workflow.

Molecular Structure and Crystallographic Data

The crystal structure of this compound (C₁₁H₁₄N₂O₃) reveals a piperidinol ring in a chair conformation. A key feature of its structure is the near coplanarity of the C-N-C fragment of the piperidinol moiety with the nitrophenyl ring system. This planarity facilitates molecular stacking, which is further stabilized by hydrogen bonding between the hydroxyl group of the piperidinol and the nitro group of a neighboring molecule.[1]

Crystal Data

The following table summarizes the key crystallographic data for this compound as determined by X-ray diffraction.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂O₃ |

| Formula Weight | 222.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.938 (2) Å |

| b | 11.011 (2) Å |

| c | 9.324 (2) Å |

| β | 108.87 (1)° |

| Volume | 1061.9 (4) ų |

| Z | 4 |

| Density (calculated) | 1.391 Mg/m³ |

Data Collection and Refinement

| Parameter | Value |

| Diffractometer | Siemens P3/P4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Reflections Collected | 2453 |

| Independent Reflections | 2205 |

| R(int) | 0.018 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.126 |

| R indices (all data) | R1 = 0.065, wR2 = 0.137 |

| Goodness-of-fit on F² | 1.04 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was carried out following a procedure adapted from Taylor & Skotnicki (1981).

Materials:

-

4-Fluoronitrobenzene

-

4-Piperidinol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

2-Propanol

Procedure:

-

A mixture of 4-fluoronitrobenzene (1 equivalent), 4-piperidinol (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and air-dried.

-

The crude product is recrystallized from 2-propanol to yield yellow needle-like crystals of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction analysis was performed to determine the three-dimensional structure of the title compound.

Crystal Preparation:

-

A suitable single crystal of this compound was selected and mounted on a glass fiber.

Data Collection:

-

X-ray diffraction data were collected on a Siemens P3/P4 four-circle diffractometer using graphite-monochromated Mo Kα radiation.

-

The unit cell parameters were determined and refined from a set of centered reflections.

-

Intensity data were collected using the ω-scan technique.

Structure Solution and Refinement:

-

The structure was solved by direct methods using the SHELXS-97 software package.

-

The structure was refined by full-matrix least-squares on F² using SHELXL-97.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the key steps involved in the determination of the crystal structure of this compound.

Caption: Workflow for Crystal Structure Determination.

Biological Context

While specific biological activities for this compound are not extensively documented in the literature, the piperidine and nitrophenyl moieties are present in numerous biologically active compounds. Piperidin-4-one derivatives, which are structurally related, have been reported to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The nitrophenyl group is also a common feature in various pharmaceuticals. Further investigation into the biological profile of this compound could be a valuable area for future research, particularly in the context of drug discovery and development.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Nitrophenyl)-4-piperidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the aqueous and solvent solubility, as well as the chemical stability, of the compound 1-(4-Nitrophenyl)-4-piperidinol. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols and data presentation formats that are critical for the pre-formulation and early-stage development of new chemical entities.

Executive Summary

The characterization of a compound's solubility and stability is a cornerstone of pharmaceutical development. These parameters critically influence a drug candidate's bioavailability, manufacturability, and shelf-life. This guide details the requisite experimental workflows for assessing this compound, a non-linear optical chromophore with a piperidinol moiety, which suggests potential for hydrogen bonding and pH-dependent solubility. The protocols described herein are based on established methodologies such as the shake-flask method for equilibrium solubility and forced degradation studies for stability evaluation, in line with International Council for Harmonisation (ICH) guidelines.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development.[1] Understanding the solubility of this compound in various media is therefore essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining equilibrium solubility is the shake-flask method.[1] This method involves adding an excess of the solid compound to a solvent and agitating it at a constant temperature until equilibrium is achieved.[1]

Materials:

-

This compound (solid)

-

Purified Water (e.g., Milli-Q)

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Organic solvents (e.g., Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or another suitable quantitative analytical method.[2]

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvent systems.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).[1]

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visually confirmed.[3]

-

After agitation, allow the samples to stand to permit sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method or other appropriate technique.[4]

-

Perform the experiment in triplicate for each solvent system.

Data Presentation: Solubility of this compound

The quantitative results from the solubility experiments should be summarized in a clear and structured table.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| pH 1.2 Buffer | 25 | Data to be determined | Data to be determined |

| pH 4.5 Buffer | 25 | Data to be determined | Data to be determined |

| pH 6.8 Buffer | 25 | Data to be determined | Data to be determined |

| pH 7.4 Buffer | 25 | Data to be determined | Data to be determined |

| Purified Water | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Polyethylene Glycol 400 | 25 | Data to be determined | Data to be determined |

| pH 7.4 Buffer | 37 | Data to be determined | Data to be determined |

Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which can help in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.[5] These studies expose the API to conditions more severe than accelerated stability testing.[5]

Experimental Protocol: Forced Degradation of this compound

Forced degradation studies typically involve exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.[6] A target degradation of 5-20% is generally considered optimal to demonstrate the stability-indicating nature of the analytical method without being excessive.[6]

Materials:

-

This compound (solid and in solution, e.g., 1 mg/mL)[6]

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber (with controlled UV and visible light exposure, as per ICH Q1B)

-

HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of this compound in acidic (HCl), basic (NaOH), and neutral (purified water) conditions.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[6]

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in the presence of an oxidizing agent (e.g., hydrogen peroxide).

-

Store the solution at room temperature or slightly elevated temperature.

-

Analyze samples at various time intervals by HPLC.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Analyze the solid at different time points by dissolving it in a suitable solvent and injecting it into the HPLC.

-

-

Photolytic Degradation:

-

Expose both solid and a solution of this compound to a combination of UV and visible light in a photostability chamber.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

-

Analyze the exposed and control samples by HPLC.

-

Data Presentation: Stability of this compound under Forced Degradation

The results should be tabulated to show the percentage of the parent compound remaining and the formation of any major degradation products under each stress condition.

| Stress Condition | Reagent/Condition | Duration | % Assay of this compound | % Total Impurities | Remarks (e.g., No. of Degradants) |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| Neutral Hydrolysis | Purified Water at 60 °C | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂ at Room Temp. | 24 hours | Data to be determined | Data to be determined | Data to be determined |

| Thermal (Solid State) | 80 °C | 48 hours | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (Solid State) | ICH Q1B specified light/UV exposure | 7 days | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (Solution) | ICH Q1B specified light/UV exposure | 24 hours | Data to be determined | Data to be determined | Data to be determined |

Visualizations: Experimental Workflows

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion

This guide has outlined the standard methodologies for evaluating the solubility and stability of this compound. The successful execution of these experimental protocols will yield critical data to inform formulation strategies, establish appropriate storage conditions, and support regulatory filings. The provided workflows and data presentation templates offer a structured approach to these essential pre-formulation activities. Further characterization of any identified degradation products would be a necessary subsequent step in the comprehensive development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Potential Applications of Nitrophenylpiperidine Compounds in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrophenylpiperidine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. The incorporation of a nitro group onto the phenyl ring, coupled with the conformational flexibility of the piperidine moiety, allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the current and potential applications of nitrophenylpiperidine compounds, with a focus on their roles as enzyme inhibitors and receptor antagonists. This document details the synthesis, biological evaluation, and structure-activity relationships of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development endeavors.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, found in numerous approved drugs targeting a wide range of biological entities.[1] When functionalized with a nitrophenyl group, the resulting compounds exhibit a diverse pharmacological profile, attributable to the electronic and steric properties of this substitution. The nitro group, a strong electron-withdrawing moiety, can participate in various non-covalent interactions with biological targets and can also be metabolically reduced to reactive intermediates, a property exploited in the design of certain antimicrobial and anticancer agents.[2] This guide explores the medicinal chemistry of nitrophenylpiperidine derivatives, highlighting their potential in several therapeutic areas.

Nitrophenylpiperidine Derivatives as Enzyme Inhibitors

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders. Several nitrophenylpiperidine and nitrophenylpiperazine derivatives have been investigated as tyrosinase inhibitors.[3][4]

Data Presentation: Tyrosinase Inhibitory Activity

| Compound ID | Structure/Modification | IC50 (µM) | Inhibition Type | Reference |

| 4l | 4-Nitrophenylpiperazine with indole moiety | 72.55 | Mixed | [4] |

| 19p | 1-(3-Nitrocinnamoyl)-4-(3-chloro-4-fluorophenyl)piperazine | 0.16 | Not specified | [3] |

| 19t | 1-(2-Chloro-3-methoxycinnamoyl)-4-(3-chloro-4-fluorophenyl)piperazine | 0.12 | Not specified | [3] |

Experimental Protocols: Tyrosinase Inhibition Assay

This protocol is adapted from a standard method for evaluating mushroom tyrosinase inhibition.

1. Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Test compounds (Nitrophenylpiperidine derivatives)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

-

Mushroom Tyrosinase Solution (e.g., 300 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.

-

L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh before use.

-

Test Compound Stock Solution (e.g., 10 mM): Dissolve the nitrophenylpiperidine derivative in DMSO.

-

Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer.

3. Assay Procedure (96-well plate):

-

Prepare serial dilutions of the test compounds and Kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

-

In a 96-well plate, add:

-

Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Control Wells: 20 µL of vehicle (DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.

-

Blank Wells: 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm in kinetic mode for a specified period (e.g., 20 minutes) at 37°C.

4. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibitors

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Certain piperidine derivatives have shown potent AChE inhibitory activity.

Data Presentation: Acetylcholinesterase Inhibitory Activity

| Compound ID | Structure/Modification | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |

| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | 18,000-fold | [5] |

| 13e (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | 1250-fold | [6] |

Nitrophenylpiperidine Derivatives as Receptor Antagonists

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for antipsychotic drugs. Benzyloxy piperidine-based compounds have been identified as potent and selective D4 receptor antagonists.

Data Presentation: Dopamine D4 Receptor Binding Affinity

| Compound ID | Structure/Modification | Ki (nM) | Selectivity vs. D2R | Reference |

| 8a | N-(3-fluoro-4-methoxybenzyl)-O-(3-fluorobenzyl)-4-hydroxypiperidine | 205.9 | >30-fold | [7] |

| 8h | N-(3-fluoro-4-methoxybenzyl)-O-(3,5-difluorobenzyl)-4-hydroxypiperidine | 375 | >30-fold | [7] |

| 8i | N-(3-fluoro-4-methoxybenzyl)-O-(4-fluoro-3-methylbenzyl)-4-hydroxypiperidine | 188 | >30-fold | [7] |

| 9p | N-(5-NH-benzimidazolyl)-O-(3,5-difluorobenzyl)-4-hydroxypiperidine (N-methylated) | 170 | Not specified | [7] |

| 9q | N-(5-NH-benzimidazolyl)-O-(4-fluoro-3-methylbenzyl)-4-hydroxypiperidine (N-methylated) | 201 | Not specified | [7] |

| 12 | 2-(quinolin-2-yl)-N-(4-benzylpiperidin-1-yl)acetamide | 9.18 (pKi) | 2239-fold | [8] |

| 16 | 4-(quinolin-2-yl)-1-(4-benzylpiperidin-1-yl)butan-1-one | 8.36 (pEC50) | 1413-fold (D3/D4) | [8] |

Experimental Protocols: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

1. Materials and Reagents:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Test Compound: Nitrophenylpiperidine derivative.

-

Reference Compound: Haloperidol or unlabeled Spiperone.

-

Non-specific Agent: 10 µM Butaclamol or Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

2. Assay Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of [³H]-Spiperone (at or near its Kd value), and the membrane suspension.

-

Non-specific Binding (NSB): Non-specific agent, [³H]-Spiperone, and membrane suspension.

-

Competition: Serial dilutions of the test compound, [³H]-Spiperone, and membrane suspension.

-

-

Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

3. Data Analysis:

-

Calculate Specific Binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antimicrobial and Anticancer Applications

The nitroaromatic scaffold is a well-known pharmacophore in antimicrobial and anticancer drug discovery. The bioreduction of the nitro group can lead to the formation of cytotoxic reactive nitrogen species.

Antimycobacterial Activity

Certain piperidinol derivatives have shown activity against Mycobacterium smegmatis.

Data Presentation: Antimycobacterial Activity

| Compound ID | Structure/Modification | MIC (µg/mL) against M. smegmatis | Reference |

| Compound 1 | Piperidinol derivative | 62.5 | [9] |

| Compound 2 | bis-Mannich base derivative of Compound 1 | 125 | [9] |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on CLSI and EUCAST guidelines.

1. Materials and Reagents:

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv).

-

Test compounds (Nitrophenylpiperidine derivatives).

-

Standard antibiotic (e.g., Isoniazid).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland.

2. Assay Procedure:

-

Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

-

Prepare the bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted inoculum to each well containing the test compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for the appropriate duration (e.g., 18-24 hours for many bacteria; longer for mycobacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity

Nitrophenyl-containing compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5h | PACA2 (Pancreatic) | 25.9 | [10] |

| 6b | A549 (Lung) | 34.9 | [10] |

| 2h | MOLT-4 (Leukemia) | < 0.01 | [11] |

| B-4 | MCF-7 (Breast) | 6.70 | [2] |

Experimental Protocols: MTT Cytotoxicity Assay

1. Materials and Reagents:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Test compounds (Nitrophenylpiperidine derivatives).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

2. Assay Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which nitrophenylpiperidine compounds are involved is crucial for understanding their mechanism of action and for designing new experiments.

Signaling Pathways

Caption: cGAS-STING signaling pathway.

Caption: Dopamine D4 receptor signaling.

Caption: Neurotrophin signaling pathway.

Experimental Workflow

Caption: General experimental workflow.

Conclusion

Nitrophenylpiperidine compounds represent a promising class of molecules in medicinal chemistry with demonstrated potential across various therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity. This guide has provided a foundational overview of their applications, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in the field. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of nitrophenylpiperidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

- 9. Identification of the anti‐mycobacterial functional properties of piperidinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 1-(4-Nitrophenyl)-4-piperidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(4-Nitrophenyl)-4-piperidinol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by data from analogous compounds and spectral databases. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound (Molecular Formula: C₁₁H₁₄N₂O₃). These values are estimations derived from spectral theory and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.15 | d | 2H | Aromatic CH (ortho to NO₂) |

| ~ 6.85 | d | 2H | Aromatic CH (meta to NO₂) |

| ~ 3.90 - 4.00 | m | 1H | CH-OH |

| ~ 3.70 - 3.80 | m | 2H | Piperidine CH₂ (axial, eq) |

| ~ 3.15 - 3.25 | m | 2H | Piperidine CH₂ (axial, eq) |

| ~ 2.00 - 2.10 | m | 2H | Piperidine CH₂ (axial, eq) |

| ~ 1.75 - 1.85 | m | 2H | Piperidine CH₂ (axial, eq) |

| ~ 1.60 | s (broad) | 1H | OH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 153.0 | Aromatic C-N |

| ~ 140.0 | Aromatic C-NO₂ |

| ~ 126.0 | Aromatic CH (ortho to NO₂) |

| ~ 112.0 | Aromatic CH (meta to NO₂) |

| ~ 67.0 | CH-OH |

| ~ 48.0 | Piperidine C-N |

| ~ 34.0 | Piperidine C-C (adjacent to OH) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1590, 1490 | Strong | Aromatic C=C stretch |

| ~ 1510 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 | Strong | Symmetric NO₂ stretch |

| ~ 1250 | Strong | C-N stretch (aromatic amine) |

| ~ 1100 | Strong | C-O stretch (secondary alcohol) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation Data

| m/z Value | Proposed Fragment Ion |

| 222 | [M]⁺ (Molecular Ion) |

| 205 | [M - OH]⁺ |

| 176 | [M - NO₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 100 | [C₅H₁₀NO]⁺ (Piperidinol fragment) |

| 84 | [C₅H₁₀N]⁺ (Piperidine fragment after loss of OH) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

-

Set the spectral width to cover a chemical shift range of approximately 0-12 ppm.

-

Use a standard pulse program for proton acquisition.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon NMR spectrum on the same instrument.

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

-

Set the spectral width to cover a chemical shift range of approximately 0-160 ppm.

-

A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 scans or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for small molecules and is likely to produce characteristic fragmentation patterns.

-

Electrospray Ionization (ESI) is a softer ionization technique that is more likely to produce a prominent molecular ion peak.

-

-

Analysis:

-

The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

-

For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition of the ions.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 1-(4-Nitrophenyl)-4-piperidinol: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 1-(4-Nitrophenyl)-4-piperidinol. Primarily recognized for its potential in materials science as a non-linear optical (NLO) chromophore, this document collates the available scientific literature to offer a detailed resource for researchers. While its synthesis was first reported in 1981, the compound's structural and potential NLO properties were more thoroughly investigated in the mid-1990s. This guide details the crystallographic data, and outlines the synthetic approach, while also noting the conspicuous absence of studies on its biological activity and signaling pathway interactions.

Introduction

This compound is a polar organic molecule characterized by a piperidinol ring system N-substituted with a 4-nitrophenyl group. The presence of an electron-donating piperidinol moiety and an electron-withdrawing nitro group on the phenyl ring creates a significant dipole moment, a key feature for potential applications in non-linear optics. The initial synthesis of this compound was reported by Taylor and Skotnicki in 1981, and it was later identified as a promising non-linear optical (NLO) chromophore, leading to a detailed crystallographic study in 1996.[1]

Discovery and History

The first documented synthesis of this compound is attributed to a 1981 publication in the journal Synthesis by E. C. Taylor and J. S. Skotnicki. This work focused on providing a convenient method for the preparation of 1-aryl-4-piperidones. Although the full experimental details from this original publication are not widely accessible, the citation serves as the primary reference for the compound's discovery.

Subsequent interest in this compound emerged in the field of materials science. In 1996, a significant study by Tomlin et al. published in Acta Crystallographica detailed the single-crystal X-ray diffraction analysis of the compound.[1] This research confirmed its molecular structure and highlighted its potential as a non-linear optical (NLO) material, owing to its molecular asymmetry and charge-transfer characteristics.[1] Despite this, the exploration of its NLO properties appears to have been limited, and there is a notable lack of follow-up studies quantifying its hyperpolarizability or other NLO coefficients. Furthermore, there is no readily available scientific literature investigating the biological activity or pharmacological potential of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |

| Molecular Weight | 222.244 g/mol | [2] |

| CAS Number | 79421-45-7 | [2][3] |